Nimolinone
Description
Nimolinone is a limonoid compound belonging to the Meliaceae family, primarily isolated from Azadirachta indica (neem) and other related species such as Xylocarpus moluccensis and Toona ciliata . Structurally, it features a tetranortriterpenoid skeleton with characteristic modifications, including a furanolactone ring and oxygenated functional groups. This compound has garnered attention for its biological activities, particularly its anti-angiogenic and anti-proliferative effects in human umbilical vein endothelial cells (HUVECs), as observed in ethanol extracts of neem leaves (EENL) .
Properties
CAS No. |
106533-51-1 |
|---|---|
Molecular Formula |
C30H42O4 |
Molecular Weight |
466.66 |
IUPAC Name |
Lanosta-7,9(11),24-trien-21-oic acid, 23-hydroxy-3-oxo-, gamma-lactone, (13alpha,14beta,17alpha,20S,23R)- |
InChI |
InChI=1S/C30H42O4/c1-17(2)14-18(31)15-19-22-16-25(34-26(19)33)30(7)21-8-9-23-27(3,4)24(32)11-12-28(23,5)20(21)10-13-29(22,30)6/h8,10,14,18-19,22-23,25,31H,9,11-13,15-16H2,1-7H3/t18-,19-,22+,23-,25?,28+,29-,30-/m0/s1 |
InChI Key |
KPAZQRBTURGWMZ-YSVYTRSJSA-N |
SMILES |
CC1(C)C(CC[C@]2(C)C3=CC[C@@]4(C)[C@]([C@@H](C(O5)=O)C[C@@H](O)/C=C(C)/C)([H])CC5[C@@](C)4C3=CC[C@@]12[H])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nimolinone; D9,11-Nimolinone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Nimolinone shares structural and functional similarities with several limonoids and related terpenoids. Below is a detailed analysis:
Structural Analogues in the Meliaceae Family
Dysolenticin B
- Source : Dysoxylum hainanense .
- Structural Features: Acts as a Δ20,22 analog of this compound, differing in the position of double bonds within the decalin core.
- Biological Activity: Exhibits cytotoxic effects against cancer cell lines, though its potency varies due to reduced oxygenation compared to this compound .
Melianodiol Derivatives (Compounds 27, 44)
- Source : Toona ciliata .
- Structural Features: Compound 27: C25-methoxy analog of Melianodiol. Compound 44: C21-methylated and C24-acetylated derivative.
- Biological Activity: Enhanced lipophilicity in Compound 44 improves membrane permeability, leading to stronger anti-inflammatory activity compared to this compound .
Paramignyol A Isomer (Compound 28)
Functional Analogues in Neem-Derived Limonoids
Nimbolide
- Source : Azadirachta indica .
- Structural Features : Contains an α,β-unsaturated lactone ring, enhancing electrophilic reactivity.
- Biological Activity: Inhibits HUVEC proliferation at lower concentrations (IC₅₀: 2–12 μM) compared to this compound, which requires higher doses in EENL mixtures . Induces apoptosis via ROS-mediated pathways, a mechanism less pronounced in this compound .
2',3'-Dehydrosalannol
- Source : Azadirachta indica .
- Structural Features: Lacks the C2'-C3' hydroxyl groups present in salannol, increasing hydrophobicity.
- Biological Activity: Synergizes with this compound in EENL to inhibit VEGF-induced angiogenesis, though standalone activity is weaker .
Azadirachtin
Comparative Data Table
Key Research Findings
Anti-Angiogenic Synergy: In EENL, this compound works synergistically with nimbolide and 2',3'-dehydrosalannol to inhibit HUVEC proliferation and VEGF signaling, though nimbolide is the primary active agent .
Structural Determinants of Activity: Oxygenation at C21 and C24 (e.g., Compound 44) enhances bioactivity compared to this compound’s base structure .
Mechanistic Differences: this compound upregulates HMOX1, a heme oxygenase linked to anti-inflammatory effects, whereas nimbolide predominantly activates pro-apoptotic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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